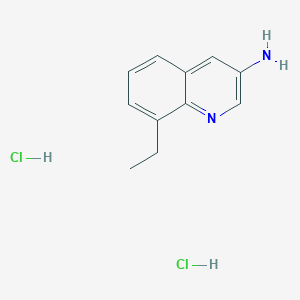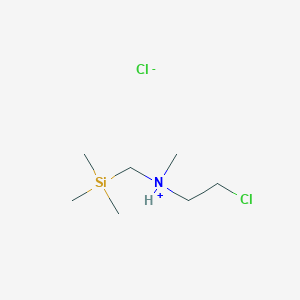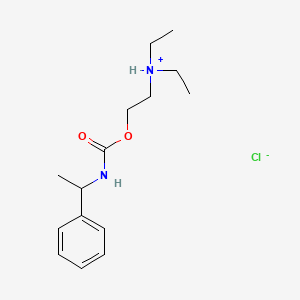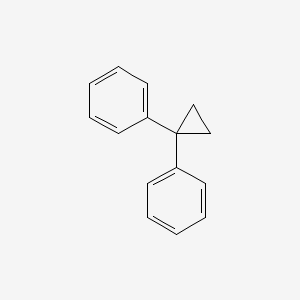
Strontium monohydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium monohydroxide is a chemical compound with the formula HOSr. It has a molecular weight of 104.63 g/mol and is composed of strontium (Sr) and hydroxide (OH) ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Strontium monohydroxide can be synthesized through various methods. One common approach involves the reaction of strontium metal with water, resulting in the formation of this compound and hydrogen gas:
Sr+H2O→HOSr+H2
This reaction typically occurs under controlled conditions to ensure the safety and purity of the product .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting strontium oxide (SrO) with water. This method is preferred due to its efficiency and scalability:
SrO+H2O→HOSr
The reaction is exothermic and must be carefully managed to prevent overheating .
Analyse Des Réactions Chimiques
Types of Reactions: Strontium monohydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form strontium oxide (SrO) and water.
Reduction: It can be reduced to strontium metal and water.
Substitution: It can participate in substitution reactions with other hydroxides or acids.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Requires a reducing agent such as hydrogen gas.
Substitution: Typically involves acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Strontium oxide (SrO) and water.
Reduction: Strontium metal and water.
Substitution: Strontium salts (e.g., strontium chloride) and water.
Applications De Recherche Scientifique
Strontium monohydroxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential role in bone regeneration and growth stimulation due to its similarity to calcium.
Medicine: Explored for its use in targeted drug delivery and as an immunotherapeutic agent.
Industry: Utilized in wastewater treatment, agriculture, and as a gas sensor for detecting toxic gases .
Mécanisme D'action
The mechanism of action of strontium monohydroxide is primarily based on its similarity to calcium. It can incorporate into bone tissue, promoting osteoblast function and inhibiting osteoclast function. This dual action enhances bone strength and reduces fracture risk. Additionally, this compound can interact with various molecular targets and pathways involved in bone metabolism .
Comparaison Avec Des Composés Similaires
Strontium monohydroxide is similar to other alkaline earth metal hydroxides, such as calcium hydroxide (CaOH) and barium hydroxide (BaOH). it has unique properties that make it distinct:
Calcium Hydroxide (CaOH): Similar in structure and reactivity but more commonly used in medical and dental applications.
Barium Hydroxide (BaOH): Similar in structure but more toxic and less commonly used in biological applications .
Propriétés
Numéro CAS |
12141-14-9 |
|---|---|
Formule moléculaire |
H2OSr |
Poids moléculaire |
105.64 g/mol |
Nom IUPAC |
strontium;hydride;hydroxide |
InChI |
InChI=1S/H2O.Sr.H/h1H2;;/q;+2;-1/p-1 |
Clé InChI |
DMNUNMYKYXNOGH-UHFFFAOYSA-M |
SMILES canonique |
[H-].[OH-].[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)




![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)



![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)


![3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B13744611.png)
